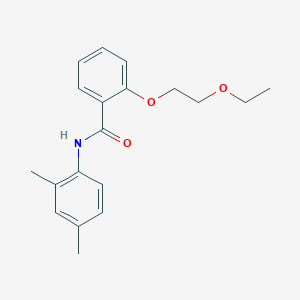![molecular formula C15H13BrN2O3 B268643 N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B268643.png)
N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide, also known as BMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMB is a member of the benzamide family of compounds and is known to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-proliferative properties. N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide exerts its therapeutic effects through its ability to inhibit various enzymes and proteins involved in disease processes. It has been shown to inhibit the activity of histone deacetylases, which play a key role in the regulation of gene expression. N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide also inhibits the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide also inhibits the migration and invasion of cancer cells. In addition, N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide has been shown to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide is also highly selective in its inhibition of enzymes and proteins, which makes it a valuable tool for studying disease processes. However, N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide has some limitations for use in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments. In addition, N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide. One area of research is to further investigate its potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is to study the pharmacokinetics and pharmacodynamics of N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide in vivo to determine its potential efficacy and toxicity. Further research is also needed to develop more efficient synthesis methods for N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide and to improve its solubility in aqueous solutions.
Métodos De Síntesis
The synthesis of N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-aminobenzamide. The resulting product is then purified through recrystallization to obtain pure N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide.
Propiedades
Nombre del producto |
N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide |
|---|---|
Fórmula molecular |
C15H13BrN2O3 |
Peso molecular |
349.18 g/mol |
Nombre IUPAC |
5-bromo-N-(4-carbamoylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H13BrN2O3/c1-21-13-7-4-10(16)8-12(13)15(20)18-11-5-2-9(3-6-11)14(17)19/h2-8H,1H3,(H2,17,19)(H,18,20) |
Clave InChI |
HZFNQDFKCRUGHN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C(=O)N |
SMILES canónico |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B268562.png)

![2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268564.png)

![N-[2-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B268568.png)
![2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268569.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268570.png)

![2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268572.png)
![N-[2-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B268575.png)
![N-[4-(3-phenylpropoxy)phenyl]nicotinamide](/img/structure/B268577.png)

![N-[2-(3-phenylpropoxy)phenyl]nicotinamide](/img/structure/B268579.png)
![2-(4-chlorophenoxy)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B268583.png)